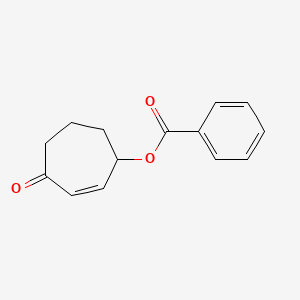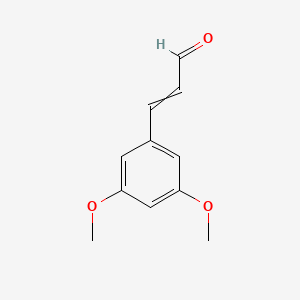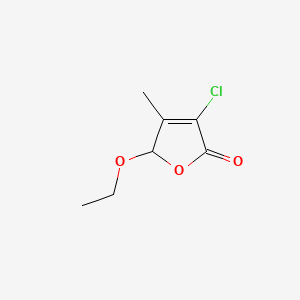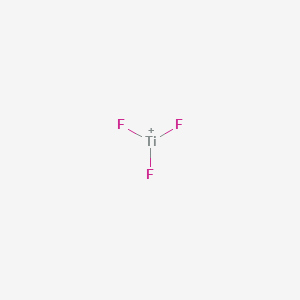
Benzyl(ethyl)dimethylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(ethyl)dimethylgermane: is an organogermanium compound that features a germanium atom bonded to a benzyl group, an ethyl group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylgermane typically involves the reaction of germanium tetrachloride with benzylmagnesium chloride, followed by the addition of ethylmagnesium bromide and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl(ethyl)dimethylgermane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, ethyl, or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Germanium oxides
Reduction: Germanium hydrides
Substitution: Substituted germanium compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl(ethyl)dimethylgermane is used as a precursor in the synthesis of other organogermanium compounds. It is also employed in the study of germanium’s chemical behavior and reactivity.
Medicine: The compound’s potential therapeutic properties are being explored, including its role as an antioxidant and its ability to modulate immune responses.
Industry: In the industrial sector, this compound is used in the production of germanium-containing materials, such as semiconductors and optical fibers.
Wirkmechanismus
The mechanism by which Benzyl(ethyl)dimethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form stable complexes with biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress modulation and immune response regulation.
Vergleich Mit ähnlichen Verbindungen
Tetramethylgermane: A simpler organogermanium compound with four methyl groups bonded to the germanium atom.
Triphenylgermane: Contains three phenyl groups bonded to the germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms bonded to the germanium atom, used in different synthetic applications.
Uniqueness: Benzyl(ethyl)dimethylgermane is unique due to the presence of both benzyl and ethyl groups, which provide distinct chemical properties and reactivity compared to other organogermanium compounds. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
| 113352-21-9 | |
Molekularformel |
C11H18Ge |
Molekulargewicht |
222.89 g/mol |
IUPAC-Name |
benzyl-ethyl-dimethylgermane |
InChI |
InChI=1S/C11H18Ge/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
OSPZFVHTPLTMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)





